Cas no 1436202-61-7 (3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide)
3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- Z1322713306
- 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide
- EN300-10785839
- 1436202-61-7
- AKOS016958257
-
- Inchi: 1S/C12H13BrN2O/c1-3-15(7-6-14)12(16)10-5-4-9(2)11(13)8-10/h4-5,8H,3,7H2,1-2H3
- InChI Key: MXUNHAMRBAWCAW-UHFFFAOYSA-N
- SMILES: C(N(CC#N)CC)(=O)C1=CC=C(C)C(Br)=C1
Computed Properties
- Exact Mass: 280.02113g/mol
- Monoisotopic Mass: 280.02113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Density: 1.381±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 440.5±45.0 °C(Predicted)
- pka: -2.16±0.70(Predicted)
3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10785839-0.05g |
3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide |
1436202-61-7 | 90% | 0.05g |
$528.0 | 2023-10-28 | |
| Enamine | EN300-10785839-0.1g |
3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide |
1436202-61-7 | 90% | 0.1g |
$553.0 | 2023-10-28 | |
| Enamine | EN300-10785839-0.25g |
3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide |
1436202-61-7 | 90% | 0.25g |
$579.0 | 2023-10-28 | |
| Enamine | EN300-10785839-0.5g |
3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide |
1436202-61-7 | 90% | 0.5g |
$603.0 | 2023-10-28 | |
| Enamine | EN300-10785839-1g |
3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide |
1436202-61-7 | 90% | 1g |
$628.0 | 2023-10-28 | |
| Enamine | EN300-10785839-2.5g |
3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide |
1436202-61-7 | 90% | 2.5g |
$1230.0 | 2023-10-28 | |
| Enamine | EN300-10785839-5g |
3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide |
1436202-61-7 | 90% | 5g |
$1821.0 | 2023-10-28 | |
| Enamine | EN300-10785839-10g |
3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide |
1436202-61-7 | 90% | 10g |
$2701.0 | 2023-10-28 |
3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide
Comprehensive Overview of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide (CAS No. 1436202-61-7)
3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide (CAS No. 1436202-61-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the class of benzamide derivatives, which are widely studied for their potential applications in drug discovery and material science. The presence of a bromine atom and a cyanomethyl group in its molecular structure makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for high-purity chemical intermediates like 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide has surged, driven by advancements in precision medicine and green chemistry. Researchers are particularly interested in its potential role as a building block for designing novel small-molecule inhibitors and bioconjugates. Its CAS No. 1436202-61-7 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.
One of the key features of this compound is its structural modularity, which allows for facile modifications to optimize bioactivity and physicochemical properties. The N-ethyl and 4-methyl substituents contribute to its lipophilicity, a critical factor in drug delivery systems. Additionally, the cyanomethyl group offers a reactive site for further functionalization, making it a valuable tool in combinatorial chemistry.
The synthesis of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide typically involves multi-step organic reactions, including amide coupling and bromination. These processes are often optimized to achieve high yields and purity, as impurities can significantly impact downstream applications. The compound’s stability under ambient conditions and solubility in common organic solvents further enhance its utility in laboratory settings.
From an industrial perspective, 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide is increasingly used in the development of crop protection agents and veterinary pharmaceuticals. Its ability to act as a scaffold for bioactive molecules aligns with the growing trend of sustainable agrochemicals. Moreover, its low environmental persistence makes it an attractive candidate for eco-friendly formulations.
In the context of AI-driven drug discovery, this compound has been featured in several machine learning models predicting molecular interactions. The integration of computational chemistry and high-throughput screening has accelerated the identification of its potential targets, reducing the time and cost associated with traditional methods. This aligns with the broader shift toward data-driven research in the life sciences.
Quality control is paramount when working with 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and identity. These measures ensure compliance with regulatory standards and minimize risks in experimental or industrial applications.
Looking ahead, the versatility of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide (CAS No. 1436202-61-7) positions it as a critical component in the next generation of therapeutic agents and functional materials. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and agriculture.
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